5-Methoxy-2-nitro-4-phenoxybenzoic acid
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Overview
Description
5-Methoxy-2-nitro-4-phenoxybenzoic acid is an organic compound with the molecular formula C14H11NO6 It is a derivative of benzoic acid, featuring methoxy, nitro, and phenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-nitro-4-phenoxybenzoic acid typically involves the nitration of 5-methoxy-2-phenoxybenzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-nitro-4-phenoxybenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Esterification: Methanol with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 5-Methoxy-2-amino-4-phenoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Esterification: Methyl 5-methoxy-2-nitro-4-phenoxybenzoate.
Scientific Research Applications
5-Methoxy-2-nitro-4-phenoxybenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitro-4-phenoxybenzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy and phenoxy groups can modulate the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-nitrobenzoic acid: Lacks the phenoxy group, making it less hydrophobic and potentially less bioactive.
2-Nitro-4-phenoxybenzoic acid: Lacks the methoxy group, which may affect its reactivity and solubility.
5-Methoxy-4-phenoxybenzoic acid: Lacks the nitro group, reducing its potential for bioreduction and subsequent biological activity.
Uniqueness
5-Methoxy-2-nitro-4-phenoxybenzoic acid is unique due to the presence of all three functional groups (methoxy, nitro, and phenoxy), which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C14H11NO6 |
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Molecular Weight |
289.24 g/mol |
IUPAC Name |
5-methoxy-2-nitro-4-phenoxybenzoic acid |
InChI |
InChI=1S/C14H11NO6/c1-20-12-7-10(14(16)17)11(15(18)19)8-13(12)21-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17) |
InChI Key |
BJJDKRPRWZGPSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OC2=CC=CC=C2 |
Origin of Product |
United States |
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